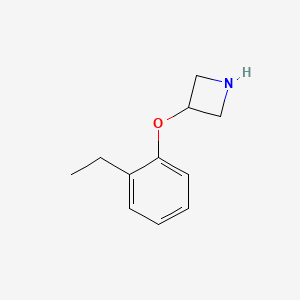![molecular formula C15H13ClF3NO B1437556 N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline CAS No. 1040685-01-5](/img/structure/B1437556.png)
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline
Descripción general
Descripción
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline (CFTMA) is a chlorinated aniline derivative that has been used in a variety of scientific research applications. It is a colorless to light yellow liquid, slightly soluble in water and miscible with most organic solvents. CFTMA has a wide range of applications in the field of organic synthesis, due to its low toxicity and its ability to be easily synthesized.
Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
A study conducted by Finazzi et al. (2003) utilized infrared spectroscopic studies and density functional calculations to investigate the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives. This research provides insights into the conformational preferences and vibrational behavior of these compounds, which can be applied to understand the physical and chemical properties of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline and similar molecules (Finazzi et al., 2003).
Synthetic Techniques
Gong and Kato (2004) described a new synthesis method for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, starting from compounds similar to N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. This study highlights the potential of these compounds as intermediates in organic synthesis, providing a pathway to a class of compounds with various applications (Gong & Kato, 2004).
Materials Science and Polymer Chemistry
Buruianǎ et al. (2005) synthesized new polyurethane cationomers incorporating anil groups and investigated the photochromic mechanism of the salicylideneanil units. This research demonstrates the potential applications of aniline derivatives in developing materials with fluorescent properties, which could have implications for the use of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in similar contexts (Buruianǎ et al., 2005).
Corrosion Inhibition
Daoud et al. (2014) synthesized a new thiophene Schiff base and explored its efficacy as a corrosion inhibitor on mild steel surfaces. Although this study does not directly involve N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, it underscores the broader potential of aniline derivatives in corrosion protection applications (Daoud et al., 2014).
Catalysis and Chemical Reactions
Narayanan and Deshpande (2000) reviewed the vapor phase alkylation of anilines over solid acid catalysts, including the role of alkyl anilines as intermediates in various industrial processes. This comprehensive review may provide insights into the catalytic applications of compounds like N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in synthesizing dyestuffs and other chemicals (Narayanan & Deshpande, 2000).
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c16-13-6-1-2-7-14(13)21-9-8-20-12-5-3-4-11(10-12)15(17,18)19/h1-7,10,20H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUMMKZLEYLMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
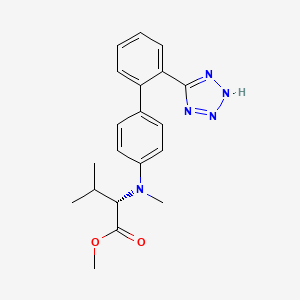
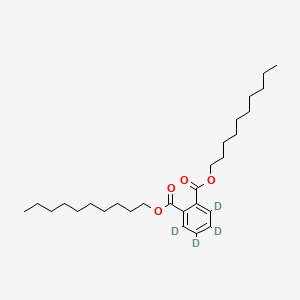
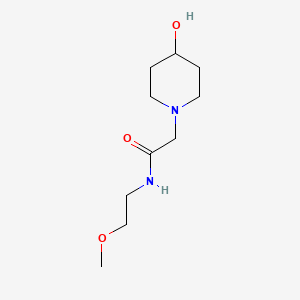
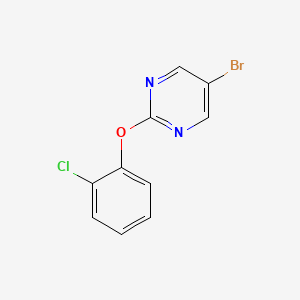
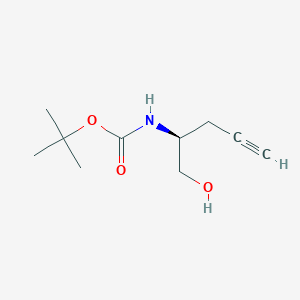
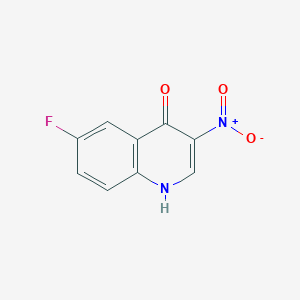
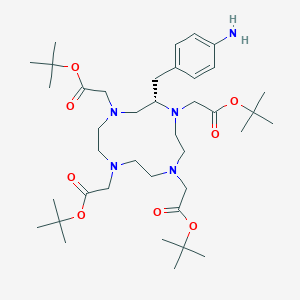
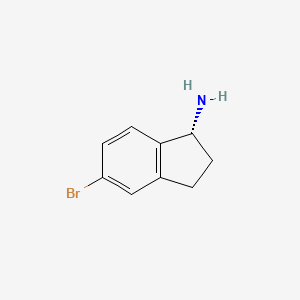
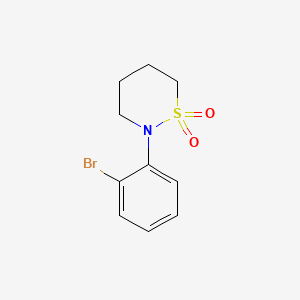
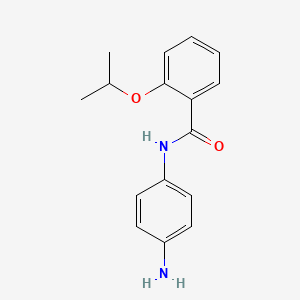
![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
amine](/img/structure/B1437495.png)
